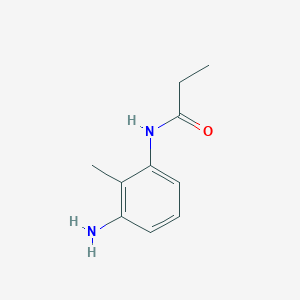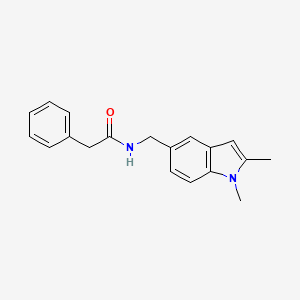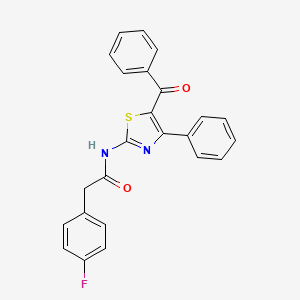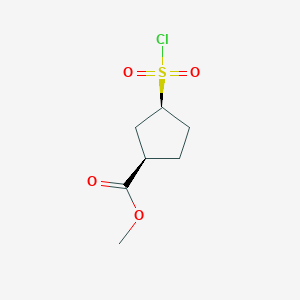![molecular formula C23H16F3NO2 B2702990 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-94-5](/img/structure/B2702990.png)
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, commonly known as TFMQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. TFMQ belongs to the class of quinoline derivatives, which are known for their biological activities, including antiviral, antibacterial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinoline derivatives are crucial in synthetic chemistry, often serving as intermediates in the synthesis of complex molecules. For instance, the synthesis of 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline demonstrates the versatility of quinoxaline and quinoline moieties in creating compounds with potential applications in materials science and as ligands in catalysis (Patil et al., 2011). These compounds often exhibit high thermal stability and unique electronic properties, making them suitable for advanced material applications.
Optical and Electronic Applications
Quinoline derivatives exhibit interesting optical properties, such as fluorescence and solvatochromism, which are critical in developing new photoluminescent materials. For example, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, showing significant potential in optical properties studies due to their fluorescence and Aggregation-Induced Emission (AIE) characteristics (Rajalakshmi & Palanisami, 2020). These properties are pivotal in designing optical sensors, organic light-emitting diodes (OLEDs), and other photonic devices.
Material Science and Engineering
In material science, quinoline and its derivatives have been explored for their corrosion inhibition properties, making them valuable in protecting metals against corrosion. Computational studies have shown that quinoline derivatives can serve as effective corrosion inhibitors for iron, offering insights into designing better corrosion-resistant materials (Erdoğan et al., 2017).
Biological and Pharmacological Research
While the focus is on excluding drug use, dosage, and side effects, it's worth noting that quinoline derivatives have been investigated for their antimicrobial properties, indicating their broader potential in medicinal chemistry. New quinoline derivatives have been synthesized and evaluated for antimicrobial activity, highlighting the ongoing interest in quinoline compounds in developing new therapeutic agents (Kumar & Kumar, 2021).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO2/c1-28-18-9-11-19(12-10-18)29-22-20(14-16-5-2-3-8-21(16)27-22)15-6-4-7-17(13-15)23(24,25)26/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPXKLICMCAVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

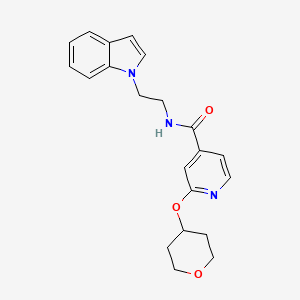
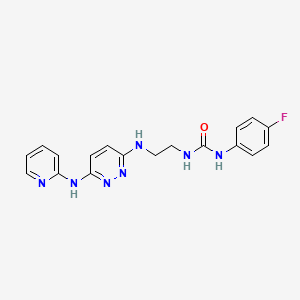
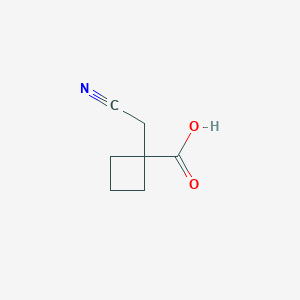
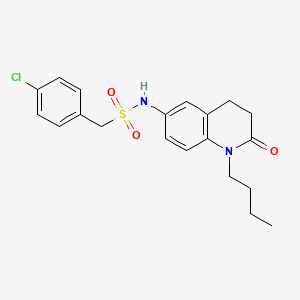
![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)
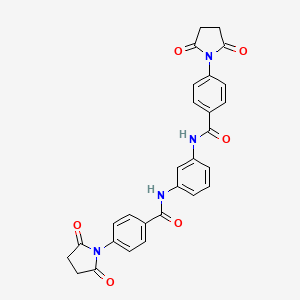
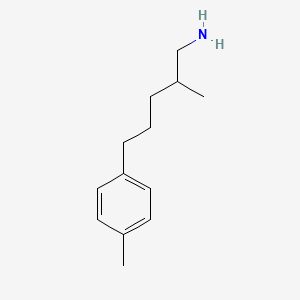
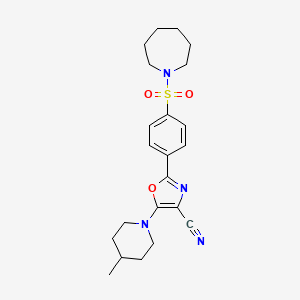

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)
